

Ac-DEVD-CMK TFA: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | Ac-DEVD-CMK TFA | |
| Cat. No.: | B15564261 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-DEVD-CMK (N-Acetyl-L-α-aspartyl-L-α-glutamyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-valinamide) is a widely utilized peptide-based irreversible inhibitor of caspases, a family of cysteine-aspartic proteases that play critical roles in apoptosis and inflammation. Supplied as a trifluoroacetate (TFA) salt, this cell-permeable compound is frequently employed as a selective inhibitor of caspase-3. However, a comprehensive understanding of its target specificity and selectivity is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This technical guide provides an in-depth analysis of the target profile of Ac-DEVD-CMK, methodologies for its characterization, and the molecular basis of its inhibitory action.

Introduction

Caspases are key mediators of programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Based on their function, caspases can be broadly classified into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -6, -7). Caspase-3, in particular, is a critical executioner caspase responsible for the cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.



The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) mimics the cleavage site of one of the primary substrates of caspase-3, poly(ADP-ribose) polymerase (PARP). Ac-DEVD-CMK is a synthetic peptide in which the C-terminal aspartate is modified with a chloromethyl ketone (CMK) reactive group. This modification allows the inhibitor to form a covalent bond with the active site of the caspase, leading to irreversible inhibition. While Ac-DEVD-CMK is widely regarded as a selective caspase-3 inhibitor, it is essential to recognize its activity against other caspases to avoid misinterpretation of experimental data.

Target Specificity and Selectivity

The specificity of a caspase inhibitor refers to its ability to distinguish between different caspases, while selectivity describes its preference for one caspase over others. Ac-DEVD-CMK is a potent inhibitor of caspase-3 but also demonstrates inhibitory activity against other executioner caspases, including caspase-7, and to a lesser extent, initiator caspases like caspase-6, -8, and -10.[1][2]

Quantitative Inhibition Profile

Precise quantitative data on the inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50) of Ac-DEVD-CMK against a full panel of caspases are not readily available in the public domain. However, data for the analogous aldehyde inhibitor, Ac-DEVD-CHO, provides valuable insight into the selectivity profile of the DEVD tetrapeptide sequence. The chloromethyl ketone moiety of Ac-DEVD-CMK leads to irreversible inhibition, which is mechanistically distinct from the reversible inhibition by the aldehyde group of Ac-DEVD-CHO. Nevertheless, the initial binding affinity, a key determinant of specificity, is expected to be similar.

Table 1: Inhibition Constants (Ki) of Ac-DEVD-CHO against Various Human Caspases



| Caspase | Ki (nM) | Caspase Family |
|--|---------|----------------|
| Caspase-3 | 0.23 | Executioner |
| Caspase-7 | 0.3 | Executioner |
| Caspase-2 | 1700 | Initiator |
| Group III Caspases (e.g., -6, -8, -9, -10) | 1 - 300 | Mixed |

Data is for Ac-DEVD-CHO and serves as an indicator of the selectivity of the DEVD peptide sequence.[3][4]

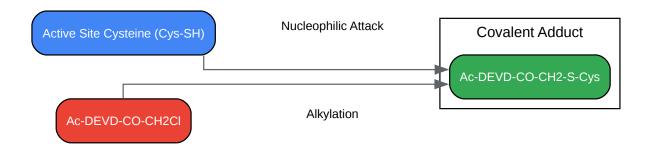
As the table indicates, the DEVD sequence has a high affinity for caspase-3 and caspase-7. The significantly higher Ki value for caspase-2 suggests good selectivity against this particular initiator caspase. The broader range of Ki values for other Group III caspases indicates a moderate degree of cross-reactivity.

Mechanism of Irreversible Inhibition

Ac-DEVD-CMK functions as an irreversible inhibitor through the covalent modification of the catalytic cysteine residue in the active site of the caspase.[5] The mechanism involves a two-step process:

- Initial Binding: The DEVD peptide sequence of the inhibitor is recognized by and binds to the substrate-binding pocket of the caspase. This interaction is primarily driven by non-covalent forces.
- Covalent Modification: The highly reactive chloromethyl ketone group then undergoes a
 nucleophilic attack by the thiol group of the active site cysteine. This results in the formation
 of a stable thioether bond and the displacement of the chlorine atom. This covalent
 modification permanently inactivates the enzyme.





Click to download full resolution via product page

Mechanism of irreversible inhibition of caspases by Ac-DEVD-CMK.

Experimental Protocols

The determination of the target specificity and selectivity of Ac-DEVD-CMK involves in vitro enzyme inhibition assays. A standard protocol to determine the IC50 value is outlined below.

Determination of IC50 Values for Caspase Inhibition

This protocol describes a general method for measuring the inhibitory potency of Ac-DEVD-CMK against a specific caspase using a fluorogenic substrate.

Materials:

- Recombinant active caspase (e.g., caspase-3)
- Ac-DEVD-CMK TFA
- Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
- Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
- DMSO
- 96-well black microplate
- Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)



Procedure:

Prepare Reagents:

- Dissolve Ac-DEVD-CMK in DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Prepare serial dilutions of the Ac-DEVD-CMK stock solution in assay buffer to achieve a range of desired inhibitor concentrations.
- Prepare a working solution of the recombinant active caspase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
- Prepare a working solution of the fluorogenic substrate (e.g., Ac-DEVD-AMC) in assay buffer. The final concentration should be at or near the Km value for the specific caspase to ensure sensitivity to competitive inhibition.

Assay Setup:

- In the wells of a 96-well black microplate, add the following in triplicate:
 - A volume of the diluted Ac-DEVD-CMK solutions.
 - A volume of assay buffer to the control wells (no inhibitor).
 - A volume of the recombinant active caspase solution to all wells except the blank.
- Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate and Monitor the Reaction:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
 - Immediately place the microplate in a pre-warmed fluorometric plate reader.
 - Monitor the increase in fluorescence over time at regular intervals.



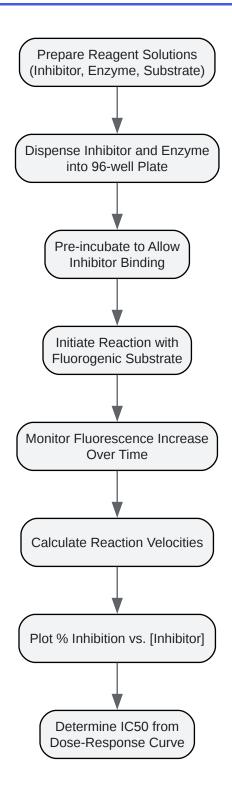




• Data Analysis:

- Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the percentage of caspase activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.





Click to download full resolution via product page

Workflow for determining the IC50 of a caspase inhibitor.

Signaling Pathway Context

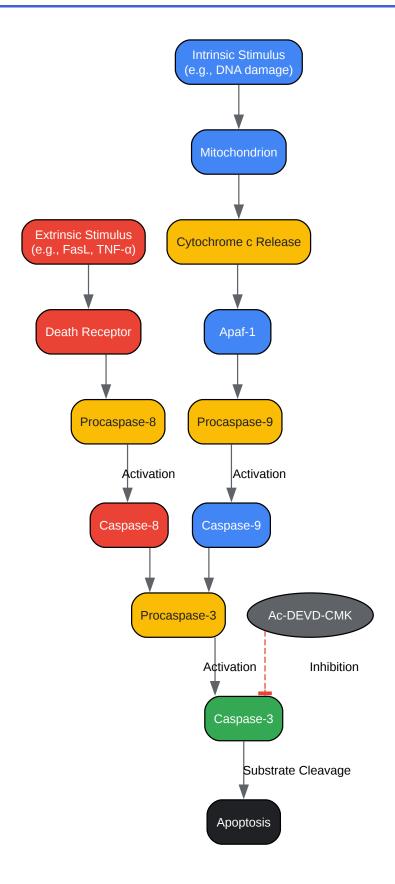






Ac-DEVD-CMK is a valuable tool for studying the role of executioner caspases, particularly caspase-3, in the apoptotic signaling cascade. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases.





Click to download full resolution via product page



Simplified overview of apoptotic signaling pathways and the point of inhibition by Ac-DEVD-CMK.

By inhibiting caspase-3 and other executioner caspases, Ac-DEVD-CMK can be used to investigate the downstream events of apoptosis and to determine whether a particular cellular process is caspase-dependent.

Conclusion

Ac-DEVD-CMK TFA is a potent, cell-permeable, and irreversible inhibitor of caspase-3. While it is a valuable tool for studying apoptosis, its cross-reactivity with other caspases, particularly caspase-7, must be considered when interpreting experimental data. The information and protocols provided in this guide are intended to assist researchers in the effective use of Ac-DEVD-CMK and in the accurate assessment of its target specificity and selectivity. For definitive conclusions regarding the role of a specific caspase, the use of complementary techniques, such as genetic knockdown or the use of more highly selective inhibitors, is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Ac-DEVD-CMK TFA: A Technical Guide to Target Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564261#ac-devd-cmk-tfa-target-specificity-and-selectivity]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com